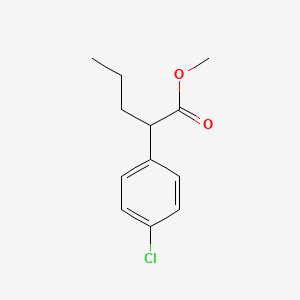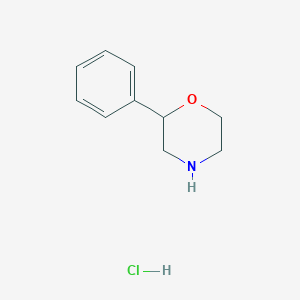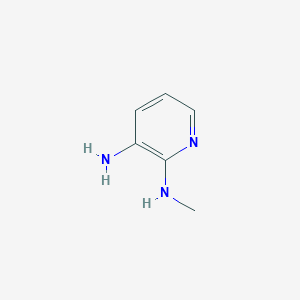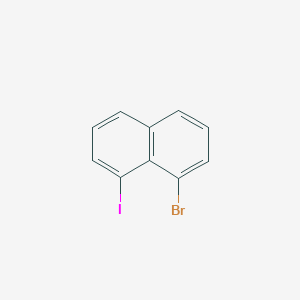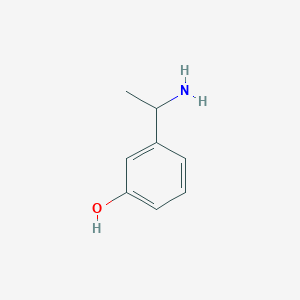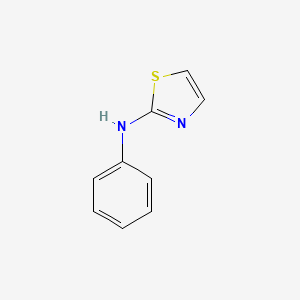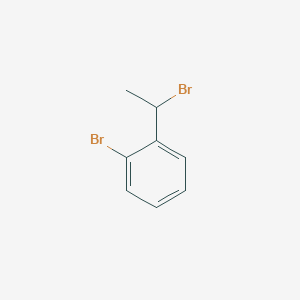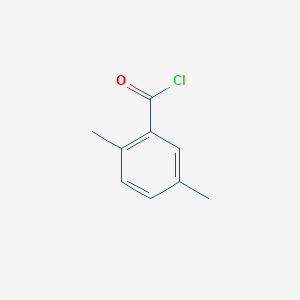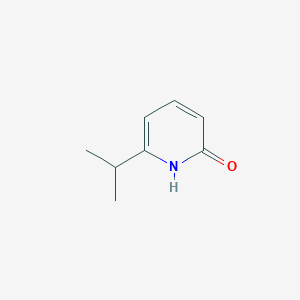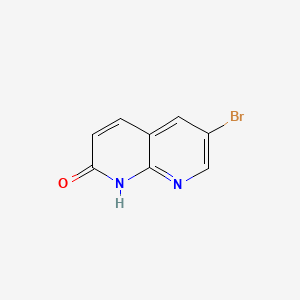
6-Bromo-1,8-naphthyridin-2-ol
Descripción general
Descripción
6-Bromo-1,8-naphthyridin-2-ol is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Copper-Catalyzed Amination : A study demonstrated the copper-catalyzed amination of amido-bromo-1,8-naphthyridines at room temperature, using Cu(2)O and aqueous ammonia. This method offers an alternative route to synthesize functional, nonsymmetric 2,7-diamido-1,8-naphthyridines (Anderson, Taylor, Zeller, & Zimmerman, 2010).
Biological Activities : 1,8-Naphthyridine derivatives, including 6-Bromo-1,8-naphthyridin-2-ol, exhibit a variety of biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. They also show potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).
Antibacterial Activity : Novel N-protected and unprotected 3-N-substituted 1,8-naphthyridin-2(1H)-ones were synthesized, displaying inhibiting activity against penicillin-binding protein 6 (PBP6) and showing high inhibitory activity against certain bacteria strains (Sakram, Kurumanna, Ashok, Rambabu, Ravi, & Kumar, 2019).
Synthesis of Derivatives : Research has focused on the synthesis of various derivatives of 1,8-naphthyridines, including the brominated variants, to explore their chemical and biological properties. Different methodologies have been developed for the preparation and functionalization of these compounds (Hawes & Wibberley, 1967).
Inhibition of DNA Ligases : A series of 2-amino-[1,8]-naphthyridine-3-carboxamides (ANCs) showed potent inhibition of bacterial NAD(+)-dependent DNA ligases, displaying promising in vitro and in vivo anti-staphylococcal activity (Surivet et al., 2012).
Efflux Pump Inhibition in Bacteria : 1,8-Naphthyridine sulfonamides were studied for their potential inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains, indicating their role in combating bacterial resistance mechanisms (Oliveira-Tintino et al., 2020).
Safety and Hazards
6-Bromo-1,8-naphthyridin-2-ol is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements of H302, H315, H318, and H335 . Precautionary statements include P261, P264, P280, P301 + P312, P302 + P352, and P305 + P351 + P338 . The target organs are the respiratory system .
Mecanismo De Acción
Target of Action
It is known that 1,8-naphthyridines, a class of compounds to which 6-bromo-1,8-naphthyridin-2-ol belongs, have diverse biological activities . They are used in medicinal chemistry and materials science, and some are under clinical investigations .
Mode of Action
It is likely that the compound interacts with its targets in a way that is characteristic of 1,8-naphthyridines .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is predicted to be permeable to the blood-brain barrier . The compound is also predicted to inhibit Cytochrome P450 1A2, an enzyme involved in drug metabolism .
Result of Action
Given its classification as a 1,8-naphthyridine, it is likely to have diverse biological activities .
Análisis Bioquímico
Biochemical Properties
6-Bromo-1,8-naphthyridin-2-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis . The nature of these interactions often involves inhibition of enzyme activity, which can be crucial in understanding its potential as an antimicrobial agent. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in studies involving Mycobacterium tuberculosis, this compound demonstrated significant anti-mycobacterial activity, which suggests its potential in disrupting cellular processes essential for bacterial survival. The impact on gene expression and metabolic pathways further highlights its role in modulating cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit the activity of enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis . This inhibition disrupts the synthesis of essential fatty acids, leading to impaired bacterial growth and survival. Additionally, the compound may induce changes in gene expression, further contributing to its antimicrobial properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, indicating the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to fatty acid synthesis. The compound interacts with enzymes such as enoyl-ACP reductase (InhA), inhibiting their activity and affecting the overall metabolic flux . This inhibition can lead to changes in metabolite levels and disrupt essential metabolic processes, highlighting the compound’s potential as a metabolic modulator.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound may be actively transported into cells, where it accumulates and exerts its effects. Understanding the mechanisms of transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and improve its efficacy in modulating cellular processes.
Propiedades
IUPAC Name |
6-bromo-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEWGGGNOQNYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=NC=C(C=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501168 | |
| Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72754-05-3 | |
| Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72754-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

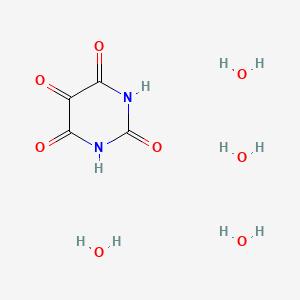

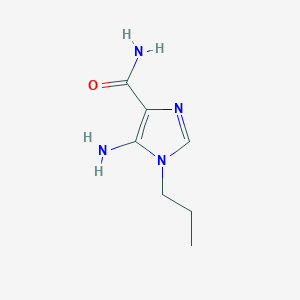
![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)
